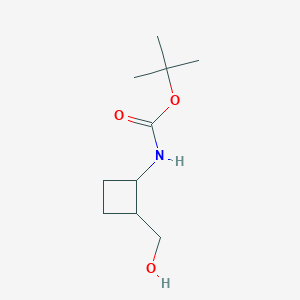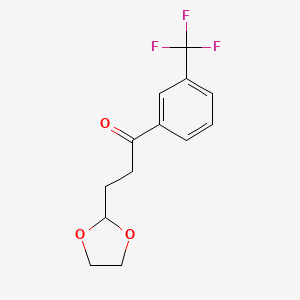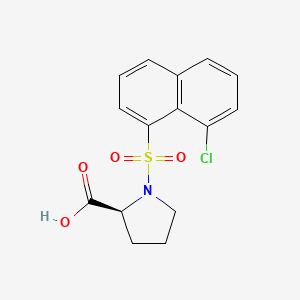
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthalene moiety with a chlorine substituent, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of naphthalene is followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of reactions involving carboxylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
化学反应分析
Types of Reactions
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can occur, particularly at the chlorine and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
科学研究应用
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a boronic acid group, used in organic synthesis and medicinal chemistry.
Allylamine: A simple unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid stands out due to its combination of a naphthalene moiety, a sulfonyl group, and a pyrrolidine ring. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H14ClNO4S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
(2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1 |
InChI 键 |
KEQKJKJZWCBCFD-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


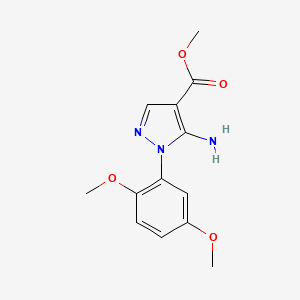
![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)
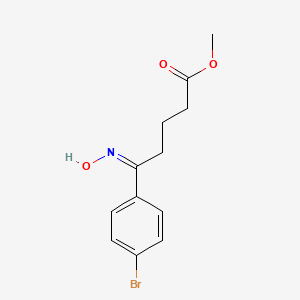
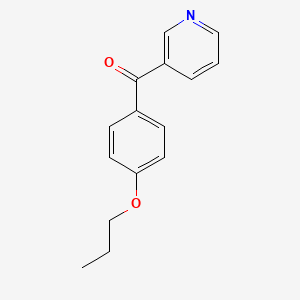
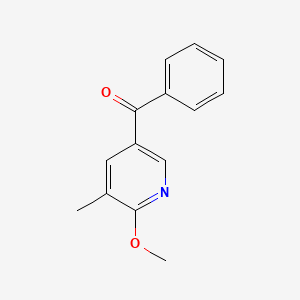
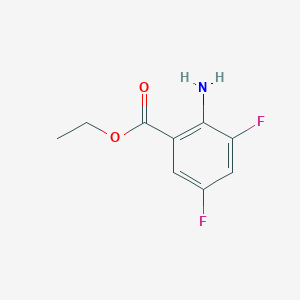

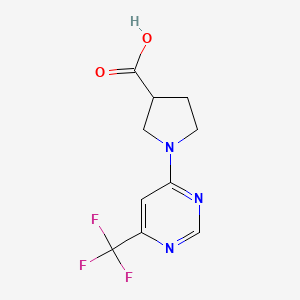
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
